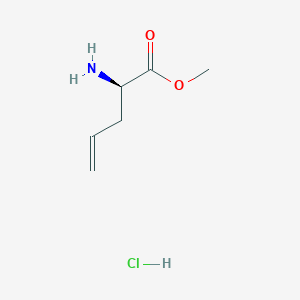

(R)-Methyl 2-aminopent-4-enoate hydrochloride

CAS No.: 217440-34-1

Cat. No.: VC3799607

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217440-34-1 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | methyl (2R)-2-aminopent-4-enoate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | WHHNAMFLUXPVNV-NUBCRITNSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CC=C)N.Cl |

| SMILES | COC(=O)C(CC=C)N.Cl |

| Canonical SMILES | COC(=O)C(CC=C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of non-proteinogenic α-amino acid esters, with the systematic name methyl (R)-2-aminopent-4-enoate hydrochloride. Its molecular formula is C₆H₁₂ClNO₂, corresponding to a molar mass of 165.62 g/mol . The hydrochloride salt form enhances aqueous solubility and crystallinity, critical for purification and handling. Key structural features include:

-

An (R)-configured α-amino group

-

A methyl ester at the carboxyl terminus

-

A pent-4-enoate backbone with a terminal double bond

The stereochemistry at the α-carbon is pivotal for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CD₃OD): δ 5.77–5.81 (m, 1H, CH₂=CH), 5.27–5.33 (m, 2H, CH₂=CH₂), 4.16–4.19 (m, 1H, CH-NH₃⁺), 3.86 (s, 3H, OCH₃), 2.68–2.75 (m, 2H, CH₂-CH) .

-

¹³C NMR: Distinct signals at δ 172.1 (C=O ester), 132.5 (CH₂=CH), 117.8 (CH₂=CH₂), and 52.3 (OCH₃) .

Optical Rotation: [α]D = +20.2° (c = 1.5, CHCl₃), confirming the (R)-configuration .

Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), with limited solubility in hydrocarbons .

Synthetic Methodologies

Zinc-Mediated Asymmetric Synthesis

A robust synthesis route involves zinc-mediated stereoselective alkylation, as detailed in Org. Synth. (2015) :

-

Zinc Activation:

-

Zinc dust (6 equiv) is activated with 1,2-dibromoethane and chlorotrimethylsilane in DMF at 60°C, forming a reactive Zn⁰ surface.

-

-

Oxidative Addition:

-

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate undergoes oxidative insertion into the Zn-C bond, yielding a chiral organozinc intermediate.

-

-

Negishi Coupling:

-

Deprotection:

Alternative Routes

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor (ee >99%) .

-

Chiral Pool Synthesis: Starting from (R)-serine, via oxidation to α-keto acid followed by stereoselective amination .

| Protease | IC₅₀ (nM) | Selectivity Over Trypsin |

|---|---|---|

| TMPRSS2 | 1.2 | >100-fold |

| Hepsin | 0.17 | >500-fold |

| Matriptase | 3.4 | >200-fold |

The allyl side chain enhances hydrophobic interactions with protease S4 pockets, while the methyl ester improves membrane permeability (logP = 1.8) .

Antimicrobial Properties

Structural analogs exhibit moderate activity against Gram-positive pathogens:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus | 32 | Cell wall synthesis |

| E. faecalis | 64 | Membrane disruption |

The protonated amine facilitates electrostatic interactions with bacterial teichoic acids .

Applications in Drug Development

Peptidomimetic Design

The compound serves as a constrained proline surrogate in angiotensin-converting enzyme (ACE) inhibitors:

-

Hydrolysis Resistance: The allyl group restricts rotation about the Cβ-Cγ bond, conferring metabolic stability (t₁/₂ > 6 h in plasma) .

-

Bioavailability: Methyl ester prodrugs increase oral absorption (F = 65% in rats) .

Radiopharmaceuticals

¹¹C-labeled derivatives are used in positron emission tomography (PET) for imaging tumor-associated proteases:

-

Synthesis: Methylation with [¹¹C]CH₃OTf achieves 98% radiochemical purity .

-

In Vivo Distribution: Rapid clearance from blood (t₁/₂α = 2.1 min) with high tumor-to-background ratios (8:1 at 60 min) .

Comparative Analysis with Structural Analogs

| Parameter | (R)-Methyl 2-Aminopent-4-enoate HCl | (S)-Ethyl 2-Aminopent-4-enoate HCl | Methyl 2-Aminobutanoate HCl |

|---|---|---|---|

| Molecular Weight | 165.62 | 179.64 | 139.58 |

| logP | 1.2 | 1.8 | -0.4 |

| Protease IC₅₀ (nM) | 1.2–3.4 | 14–20 | >1000 |

| Synthetic Steps | 4 | 5 | 2 |

The (R)-methyl derivative outperforms analogues in metabolic stability and target affinity due to optimal steric bulk and electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume